ALX-1393

描述

- ALX-1393 is a selective inhibitor of GlyT2 (glycine transporter 2).

- It effectively reduces neuronal action potential activity in a concentration-dependent manner by inhibiting spontaneous network activity induced by glycine-mediated tonic currents in spinal cord ventral horn neurons .

- Notably, this compound has demonstrated antinociceptive effects in rat models of acute pain, including thermal, mechanical, and chemical stimuli .

准备方法

- ALX-1393 的合成路线和反应条件在现有文献中没有广泛记载。

- 需要注意的是,this compound 是一种研究工具,其工业生产方法可能尚未成熟。

化学反应分析

- ALX-1393 主要因其药理作用而被研究,关于特定化学反应的详细信息有限。

- 重要的是要认识到,this compound 的主要作用机制在于抑制 GlyT2,从而导致甘氨酸水平升高。

科学研究应用

Antinociceptive Effects

ALX-1393 has been shown to exhibit antinociceptive effects in several animal models, particularly in the context of inflammatory and neuropathic pain. Research indicates that this compound can inhibit pain behaviors in a dose-dependent manner during formalin tests, affecting both early and late phases of pain response .

Key Findings:

- In a rat model of acute pain, this compound demonstrated significant inhibition of thermal, mechanical, and chemical stimuli .

- The compound has also been effective in chronic pain models, such as nerve ligation injury and diabetic pain models, suggesting its broad applicability in treating various pain conditions .

Bladder Disorders

This compound has been investigated for its potential benefits in treating bladder overactivity and related disorders. Studies have indicated that the compound can significantly ameliorate bladder hyperactivity and pain behaviors at low doses when administered intrathecally .

Clinical Implications:

- In experimental models, this compound increased intercontraction intervals (ICI) and micturition pressure threshold (MPT), suggesting a therapeutic role in managing conditions like overactive bladder syndrome .

Pharmacokinetics and Selectivity

While this compound is effective as a GlyT2 inhibitor, it exhibits limitations regarding its pharmacokinetic properties:

- Blood-Brain Barrier Penetration: Only about 5% of this compound crosses the blood-brain barrier, which may limit its efficacy in central nervous system applications .

- Selectivity: Although primarily targeting GlyT2 with high potency (IC50 = 31 nM), it also inhibits GlyT1 at higher concentrations (IC50 ~ 4 µM), which could lead to unwanted side effects .

Case Studies and Research Findings

作用机制

- ALX-1393 抑制 GlyT2,导致细胞外甘氨酸水平升高。

- 分子靶标:中枢神经系统中的 GlyT2 转运蛋白。

- 涉及的途径:调节甘氨酸介导的抑制性神经传递。

相似化合物的比较

- ALX-1393 的独特性在于其对 GlyT2 的选择性。

- 类似化合物:

GlyT1 抑制剂: 通过靶向 GlyT1 与 this compound 区分开来。

其他疼痛调节剂: 在疗效和安全性方面与其他止痛药进行比较。

生物活性

ALX-1393 is a selective inhibitor of Glycine Transporter Type 2 (GlyT2), primarily investigated for its potential in treating various pain conditions, including inflammatory and neuropathic pain. This compound has garnered attention due to its unique mechanism of action, which enhances glycinergic neurotransmission by inhibiting the reuptake of glycine, a key inhibitory neurotransmitter in the central nervous system.

This compound functions by selectively inhibiting GlyT2, resulting in increased levels of glycine in synaptic clefts. This inhibition leads to enhanced activation of glycine receptors (GlyRs), which are critical for mediating inhibitory neurotransmission. The selectivity of this compound for GlyT2 over GlyT1 is notable, with a reported 40-fold higher selectivity for GlyT2 at nanomolar concentrations .

Pharmacokinetics

Despite its efficacy, this compound has limitations regarding its pharmacokinetic properties. Studies indicate that only about 5% of the drug crosses the blood-brain barrier, which may limit its central nervous system effects . Furthermore, while it is primarily selective for GlyT2, it can inhibit GlyT1 at higher concentrations, potentially leading to increased excitatory neurotransmission and exacerbated pain symptoms .

Efficacy in Pain Models

This compound has been extensively studied in various animal models to evaluate its antinociceptive effects:

- Acute Pain Models : In rat models, this compound demonstrated significant antinociceptive effects against thermal and mechanical stimuli. The compound effectively reduced pain behaviors at doses as low as 3 µg intrathecally .

- Chronic Pain Models : In chronic pain models, this compound showed promise by alleviating symptoms associated with nerve injury and inflammatory pain. It was observed to significantly increase intercontraction intervals and micturition pressure thresholds in models simulating bladder overactivity .

Case Studies

- Bladder Overactivity : A study involving CYP-treated rats demonstrated that this compound significantly ameliorated bladder overactivity and associated pain behaviors. The compound increased intercontraction intervals by approximately 43.9% and micturition pressure thresholds by 19.1% at a dose of 3 µg .

- Pain Sensitivity : In another investigation, this compound was administered to rats experiencing neuropathic pain following nerve ligation. The compound effectively reduced allodynia and hyperalgesia, indicating its potential as a therapeutic agent for neuropathic pain management .

In Vitro Studies

In vitro studies have confirmed the potency of this compound as a GlyT2 inhibitor with an IC50 value around 25.9 nM . It was shown to enhance glycinergic currents in spinal cord slices, indicating its role in modulating synaptic transmission.

Comparative Analysis with Other GlyT Inhibitors

A comparative analysis between this compound and other GlyT inhibitors like ORG25543 revealed that both compounds exhibit similar antinociceptive effects; however, ORG25543 is an irreversible inhibitor, which may lead to different long-term effects on synaptic signaling .

| Compound | Selectivity | IC50 (nM) | Action Type |

|---|---|---|---|

| This compound | High (GlyT2) | 25.9 | Reversible |

| ORG25543 | Moderate | Varies | Irreversible |

常见问题

Basic Research Questions

Q. What is the molecular mechanism of ALX-1393 as a GlyT2 inhibitor, and how does it differ from GlyT1 inhibitors?

this compound selectively inhibits glycine transporter type 2 (GlyT2) by binding to S1/S2 sites in the transporter. Unlike GlyT1 inhibitors (e.g., ALX-5407), this compound shows no activity at GlyT1 (pIC50 = n.d. in human/mouse GlyT1) . Its binding involves π-π stacking with Tyr286/Trp482 and hydrophobic interactions with Trp215, Phe476, and Leu290 in GlyT2 . The Thr582 residue in GlyT2’s S1 site is critical for this compound binding; substitution with GlyT1’s leucine abolishes activity .

Q. What experimental models are commonly used to study this compound’s efficacy in pain and bladder dysfunction?

Rodent models are standard:

- Pain behavior : Intrathecal this compound (1–10 µg) dose-dependently inhibits resiniferatoxin (RTX)-induced licking/freezing behaviors in rats, measured via 5-minute interval counts .

- Bladder overactivity : Spinal administration in cyclophosphamide (CYP)-treated rats reduces intravesical pressure (IVP) by ~40%, whereas GlyT1 inhibitors (e.g., sarcosine) show no effect .

Q. What key pharmacological parameters define this compound’s activity?

- Potency : pIC50 = 7.0 ± 0.2 (human GlyT2), 7.2 ± 0.2 (mouse GlyT2) .

- Brain penetration : Free brain/plasma ratio = 0.036 (vs. 0.53 for Org-25543), indicating poor CNS bioavailability .

- Dose dependency : Effective intrathecal doses range from 1–10 µg in pain models, with peak effects at 15–30 minutes post-administration .

Advanced Research Questions

Q. How do contradictory findings on this compound’s synaptic effects inform its functional selectivity?

this compound prolongs decay of evoked inhibitory postsynaptic currents (IPSCs) in spinal cord neurons but inconsistently affects miniature IPSC (mIPSC) amplitude:

- No change in mIPSC amplitude in rat spinal slices .

- Amplitude suppression observed under high-frequency stimulation, suggesting activity-dependent GlyT2 modulation . These discrepancies may arise from experimental conditions (e.g., stimulation protocols or species differences) .

Q. What experimental design considerations are critical for isolating this compound’s effects in vivo?

- Route of administration : Intrathecal delivery bypasses poor brain penetration, ensuring direct spinal GlyT2 targeting .

- Controls : Include vehicle (DMSO/saline) and comparator compounds (e.g., GlyT1 inhibitors) to rule off-target effects .

- Behavioral endpoints : Use blinded scoring for licking/freezing behaviors to minimize bias .

Q. How do structural modifications of this compound influence its binding kinetics and selectivity?

this compound’s shorter aromatic backbone optimizes fit into GlyT2’s compact S2 site, unlike bulkier GlyT1 inhibitors. Thr582 in S1 stabilizes binding via hydrophilic/hydrophobic interactions, while mutations (e.g., T582L) reduce affinity by disrupting this balance . Molecular dynamics (MD) simulations show higher stability in outward-facing GlyT2 conformations (MM-GBSA ΔG = −45 kcal/mol) .

Q. What methodologies resolve this compound’s dual effects on inhibitory and excitatory neurotransmission?

- Electrophysiology : Whole-cell patch-clamp recordings in spinal lamina II neurons differentiate GlyT2-mediated IPSC decay (prolonged by this compound) from NMDA-EPSC suppression (via indirect glycinergic modulation) .

- Pharmacological co-application : Combining this compound with NMDA antagonists (e.g., AP-5) isolates GlyT2-specific effects .

Q. How can computational and analytical techniques optimize this compound’s therapeutic profile?

- MD simulations : Predict binding stability in GlyT2 conformations and guide structural analogs .

- Pharmacokinetic modeling : Address low brain/plasma ratios using prodrug strategies or nanoparticle delivery .

- High-throughput screening : Prioritize analogs with improved solubility (ethanol solubility = 10 mg/mL) .

属性

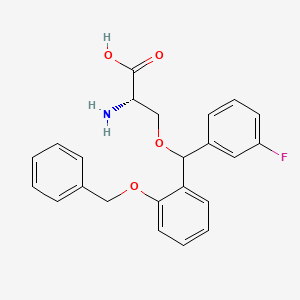

IUPAC Name |

(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUSZEGHFWRTQS-AIBWNMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。